molecular formula C13H16N6O4S3 B2747833 2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 1251627-73-2

2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No. B2747833
CAS RN: 1251627-73-2
M. Wt: 416.49
InChI Key: CCPBJLKWNTXHIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(N-methylmethanesulfonamido)-N-[5-({[(pyridin-3-yl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a useful research compound. Its molecular formula is C13H16N6O4S3 and its molecular weight is 416.49. The purity is usually 95%.
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Scientific Research Applications

Phosphoinositide 3-Kinase (PI3K)/mTOR Inhibition

Research has explored derivatives of similar sulfonamide-containing compounds as potent inhibitors of PI3Kα and mTOR, highlighting their significance in addressing diseases associated with PI3K/mTOR pathway dysregulation. Modifications to improve metabolic stability have been investigated, showcasing the importance of structural variations for enhanced drug profiles (Stec et al., 2011).

Carbonic Anhydrase Inhibition

Studies have identified sulfonamide derivatives as effective inhibitors of carbonic anhydrase (CA), a critical enzyme involved in various physiological processes. These findings suggest potential applications in designing drugs for conditions like glaucoma, epilepsy, and certain cancers, where CA activity modulation is beneficial (Carta et al., 2017).

Antimicrobial Activity

Novel heterocyclic compounds incorporating sulfonamide moieties have been synthesized and evaluated for their antimicrobial properties. This indicates the potential use of such compounds in developing new antibacterial and antifungal agents, which is crucial in the face of rising antibiotic resistance (Darwish et al., 2014).

Glutaminase Inhibition

Research into bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, compounds related in structure, has revealed their potential as glutaminase inhibitors. Glutaminase plays a role in cancer cell metabolism, and its inhibition could contribute to cancer therapy. Some analogs demonstrated similar potency to BPTES with improved solubility, suggesting they could be promising candidates for further drug development (Shukla et al., 2012).

properties

IUPAC Name

2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-(pyridin-3-ylamino)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N6O4S3/c1-19(26(2,22)23)7-10(20)16-12-17-18-13(25-12)24-8-11(21)15-9-4-3-5-14-6-9/h3-6H,7-8H2,1-2H3,(H,15,21)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPBJLKWNTXHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CN=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N6O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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